2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane
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Overview
Description
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and various alkyl and phenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with an appropriate alkyl halide to form the corresponding ether. This intermediate is then subjected to further reactions to introduce the oxirane ring and other substituents. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: The phenoxy and alkyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted ethers.
Scientific Research Applications
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-[5-(4-ethylphenoxy)-3-methylpentyl]-2-methyloxirane
- 2,2,3-Trimethyloxirane
Uniqueness
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
62823-15-8 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[5-(4-ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane |
InChI |
InChI=1S/C19H30O2/c1-6-16-7-9-17(10-8-16)20-14-12-15(2)11-13-19(5)18(3,4)21-19/h7-10,15H,6,11-14H2,1-5H3 |
InChI Key |
LZFDHSWCXJEPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC(C)CCC2(C(O2)(C)C)C |
Origin of Product |
United States |
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